Bis(trichlorosilyl)acetylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

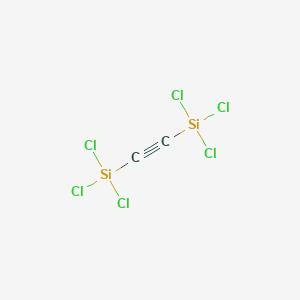

Structure

3D Structure

Properties

IUPAC Name |

trichloro(2-trichlorosilylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl6Si2/c3-9(4,5)1-2-10(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAMNMBARCMOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404831 | |

| Record name | Bis(trichlorosilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18038-55-6 | |

| Record name | Bis(trichlorosilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trichlorosilyl)acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Disilylated Alkyne

An In-Depth Technical Guide to the Synthesis of Bis(trichlorosilyl)acetylene

This compound (BTCSA), a compound with the chemical formula C₂Cl₆Si₂, represents a cornerstone building block in modern organosilicon chemistry and materials science.[1][2] Its unique molecular architecture, featuring a rigid acetylene linker flanked by two highly reactive trichlorosilyl groups, imparts a distinct electronic and steric profile.[1][3] The six silicon-chlorine bonds render the silicon centers strongly electrophilic, while the electron-withdrawing nature of the -SiCl₃ substituents significantly influences the reactivity of the carbon-carbon triple bond.[3]

This guide provides an in-depth exploration of the synthesis of this compound, intended for researchers and professionals in chemistry and materials development. We will move beyond simple procedural outlines to dissect the causality behind synthetic choices, compare established methodologies, and provide a detailed, field-proven protocol. The discussion is grounded in the principles of chemical reactivity and safety, reflecting the demanding nature of handling the hazardous precursors involved. BTCSA serves as a vital precursor for a diverse range of polysilylated organic molecules, silicon-containing polymers, and advanced materials for applications in electronics, aerospace, and nanotechnology.[4] Its utility is often contrasted with its more common analogue, bis(trimethylsilyl)acetylene (BTMSA), where the substitution of methyl groups with chlorine atoms dramatically enhances its utility in processes like chemical vapor deposition (CVD) where a halogen-rich structure is advantageous.[3]

Physicochemical Properties and Critical Safety Mandates

A thorough understanding of the physical properties of this compound and the hazards associated with its synthesis is non-negotiable for safe and successful experimentation.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 18038-55-6 | [5] |

| Molecular Formula | C₂Cl₆Si₂ | [1][2][5] |

| Molecular Weight | 292.91 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid; low-melting solid | [1][5] |

| Melting Point | 23-24 °C | [5][6] |

| Boiling Point | 173-174 °C | [5][6] |

| Density | ~1.469 g/cm³ | [5][6] |

Safety Directive: Handling Highly Reactive and Hazardous Reagents

The synthesis of this compound involves substances that are highly hazardous. Precursors such as trichlorosilane (HSiCl₃) are extremely flammable, toxic if inhaled, and react violently with water to release flammable gases (hydrogen) and corrosive hydrogen chloride.[7][8][9] The final product, BTCSA, is corrosive, causing severe skin burns and eye damage, and is highly sensitive to moisture.[1][2][6] Adherence to the following safety protocols is mandatory:

-

Inert Atmosphere Operation: All manipulations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[7][10]

-

Moisture Exclusion: All glassware must be rigorously dried (e.g., flame-dried under vacuum), and all solvents must be anhydrous. The compound reacts with moisture to release hydrochloric acid.[1]

-

Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves (e.g., neoprene or nitrile), chemical splash goggles, a face shield, and a flame-resistant lab coat.[9][10]

-

Ventilation: All operations must be performed in a well-ventilated chemical fume hood.[7][8]

-

Grounding and Bonding: To prevent static discharge, which can ignite flammable reagents like trichlorosilane, all metal containers and transfer lines must be properly grounded and bonded.[7][9][10]

-

Use of Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., bronze, beryllium-copper) to minimize ignition sources.[7][9][10]

-

Emergency Preparedness: An appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) and an emergency safety shower/eyewash station must be immediately accessible. Do not use water on fires involving water-reactive materials.[7]

Synthetic Methodologies: A Comparative Analysis

Several routes to this compound have been established, each with distinct advantages and operational demands. The choice of method often depends on the desired scale, available equipment, and purity requirements.

Method 1: High-Temperature Gas-Phase Radical Reaction

A prominent route, particularly for larger-scale production, is the high-temperature reaction between hexachlorodisilane (Si₂Cl₆) and acetylene (C₂H₂).[3]

-

Reaction: Si₂Cl₆ + H-C≡C-H --(High Temp.)--> Cl₃Si-C≡C-SiCl₃ + H₂ + byproducts

-

Mechanistic Rationale: This gas-phase synthesis operates via a radical mechanism. The process is initiated by the thermal homolytic cleavage of the relatively weak Si-Si bond in hexachlorodisilane at high temperatures, generating trichlorosilyl radicals (•SiCl₃). These highly reactive radicals then attack the acetylene molecule, leading to the final product through a series of radical propagation steps.[3] The causality here is the deliberate use of thermal energy to overcome the Si-Si bond dissociation energy, initiating the desired radical chain reaction.

-

Assessment: While effective for industrial production, this method requires specialized, high-temperature flow reactors and is less practical for typical laboratory settings due to the significant equipment overhead and challenging reaction control.

Method 2: Metal-Assisted Synthesis via Acetylide Intermediates

For laboratory and medium-scale production, a more controlled and accessible approach involves the use of metalated acetylene derivatives.[3] This method is analogous to the well-established synthesis of bis(trimethylsilyl)acetylene (BTMSA) and relies on the acidic protons of acetylene.[11]

-

Reaction: H-C≡C-H + 2 R-M → M-C≡C-M --(+ 2 SiCl₄ or Si₂Cl₆)--> Cl₃Si-C≡C-SiCl₃ (Where R-M = Strong Base, e.g., n-BuLi or EtMgBr)

-

Mechanistic Rationale: The synthesis proceeds in two key stages. First, a strong base (typically an organolithium or Grignard reagent) deprotonates acetylene twice to form a highly nucleophilic dimetalated acetylide (e.g., lithium acetylide or a bis-Grignard reagent).[11] Second, this powerful nucleophile attacks the electrophilic silicon center of a suitable silicon source, such as tetrachlorosilane (SiCl₄) or hexachlorodisilane (Si₂Cl₆). The nucleophilic substitution of chloride ions results in the formation of the desired Si-C bonds. The choice to perform this at low temperatures is critical to control the high reactivity of the organometallic reagents and prevent side reactions.[11]

-

Assessment: This solution-phase method offers excellent control over stoichiometry and reaction conditions, making it the favored route for research and high-purity applications.[3] It avoids the need for specialized high-temperature equipment but demands rigorous anhydrous and anaerobic techniques.

Experimental Protocol: Laboratory-Scale Synthesis via a Metal Acetylide Route

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale. Every step must be performed under a strict inert atmosphere.

Materials and Reagents

| Reagent/Material | Grade | Notes |

| Tetrachlorosilane (SiCl₄) | Reagent Grade, ≥99% | Highly corrosive and moisture-sensitive. |

| n-Butyllithium (n-BuLi) | Solution in hexanes (e.g., 2.5 M) | Pyrophoric. Handle with extreme care. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Must be freshly distilled from a suitable drying agent (e.g., Na/benzophenone). |

| Acetylene Gas | Purified Grade | Purify by passing through a cold trap (-78°C) and a drying agent.[11] |

| Hexanes | Anhydrous | For extractions and transfers. |

| Argon or Nitrogen Gas | High Purity (≥99.998%) | For inert atmosphere. |

Step-by-Step Methodology

-

Apparatus Setup: A 1 L three-neck round-bottom flask is equipped with a magnetic stirrer, a gas inlet adapter connected to an argon/vacuum manifold, a low-temperature thermometer, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under vacuum and backfilled with argon.

-

Reaction Solvent: 500 mL of anhydrous THF is cannulated into the reaction flask. The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Acetylide Formation: Purified acetylene gas is bubbled through the stirred THF for 30 minutes to ensure saturation.[11] Subsequently, two equivalents of n-butyllithium in hexanes are added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C. The formation of a white precipitate (lithium acetylide) will be observed. The mixture is stirred for an additional hour at -78 °C.

-

Silylation: Two equivalents of tetrachlorosilane (SiCl₄) are added to the dropping funnel via cannula. The SiCl₄ is then added dropwise to the stirred acetylide slurry at -78 °C. This addition is highly exothermic and must be done slowly to maintain temperature control. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature overnight with continuous stirring.

-

Workup and Extraction: The reaction is carefully quenched by pouring the mixture onto a slurry of ice and saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted three times with hexanes. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Characterization

| Technique | Expected Result |

| Yield | 50-70% (typical range for similar preparations) |

| ¹³C NMR | A single resonance in the range of 90-110 ppm for the two equivalent acetylenic carbons. |

| ²⁹Si NMR | A single resonance characteristic of a silicon atom bonded to an sp-carbon and three chlorine atoms. |

| IR (Infrared) | Absence of ≡C-H stretch (~3300 cm⁻¹). Presence of a weak C≡C stretch (~2100 cm⁻¹). Strong Si-Cl stretching bands. |

| GC-MS | A parent ion peak corresponding to the molecular weight (292.91 g/mol ) and a characteristic isotopic pattern due to the presence of six chlorine atoms. |

Conclusion: A Versatile and Demanding Synthetic Target

The synthesis of this compound is a challenging yet rewarding endeavor that provides access to a uniquely reactive and versatile chemical building block. While industrial-scale production may favor high-temperature radical processes, laboratory synthesis is most reliably achieved through controlled, low-temperature reactions involving metal acetylide intermediates. The success of these methods is entirely dependent on the chemist's ability to maintain rigorous anhydrous and anaerobic conditions. The extreme reactivity and hazardous nature of the reagents involved, particularly trichlorosilane and organometallics, demand an unwavering commitment to safety protocols. By understanding the underlying mechanisms and adhering to stringent handling procedures, researchers can effectively synthesize and utilize this powerful precursor for the development of next-generation polymers, advanced materials, and complex molecular architectures.

References

-

Metapharm. This compound: Properties, Applications, and Synthesis. [Link]

-

African Rock Art. This compound. [Link]

-

Gelest, Inc. TRICHLOROSILANE, 99%. [Link]

-

Schmidbaur, H., et al. Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes. ResearchGate. [Link]

-

REC Silicon. Trichlorosilane Safety Data Sheet. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Trichlorosilane (UK). [Link]

-

Steamy Kitchen. This compound. [Link]

-

Organic Syntheses. Trimethylsilylacetylene. Organic Syntheses Procedure. [Link]

Sources

- 1. CAS 18038-55-6: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. steamykitchen.com [steamykitchen.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. recsilicon.com [recsilicon.com]

- 9. fishersci.com [fishersci.com]

- 10. gelest.com [gelest.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to Bis(trichlorosilyl)acetylene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trichlorosilyl)acetylene (BTSA), with the chemical formula C₂Cl₆Si₂, is a highly reactive organosilicon compound that serves as a critical building block in materials science and synthetic chemistry. Its unique structure, featuring a central acetylene unit flanked by two trichlorosilyl groups, imparts a combination of high electrophilicity at the silicon centers and reactivity at the carbon-carbon triple bond. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, detailed synthetic methodologies, characteristic reactivity, and diverse applications, with a particular focus on its role as a precursor to advanced silicon-containing polymers and materials. Safety protocols for handling this moisture-sensitive and corrosive compound are also thoroughly addressed to ensure safe laboratory and industrial practices.

Introduction

Organosilicon chemistry has emerged as a cornerstone of modern materials science, enabling the development of polymers and materials with exceptional thermal stability, mechanical properties, and tailored functionalities. Within this field, this compound (BTSA) holds a prominent position as a versatile and highly reactive precursor. The presence of six readily hydrolyzable silicon-chlorine (Si-Cl) bonds makes it an ideal monomer for the synthesis of cross-linked polysiloxane networks, while the acetylenic core offers a site for further chemical transformations such as cycloaddition and hydrosilylation reactions.

This guide aims to provide a detailed and practical understanding of the chemical properties and handling of this compound for researchers and professionals. By elucidating the causality behind experimental choices and providing validated protocols, this document serves as a valuable resource for harnessing the full potential of this unique organosilicon compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature, known for its high reactivity, particularly towards moisture.[1] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 18038-55-6 | [1] |

| Molecular Formula | C₂Cl₆Si₂ | [1] |

| Molecular Weight | 292.91 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Synonyms | Ethyne-1,2-diylbis(trichlorosilane) | [1] |

| Moisture Sensitivity | Highly sensitive; reacts with water to release HCl | [1][2] |

The high reactivity of BTSA is primarily attributed to the electrophilic nature of the silicon atoms, a consequence of the strong electron-withdrawing effect of the six chlorine atoms.[3] This makes the Si-Cl bonds susceptible to nucleophilic attack, a feature that is extensively exploited in its chemical applications.

Spectroscopic Characterization

Due to its symmetrical structure, the nuclear magnetic resonance (NMR) spectra of this compound are relatively simple, providing a clear means of identification and purity assessment.

3.1. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show a single resonance for the two equivalent acetylenic carbons. The chemical shift of these carbons is influenced by the electron-withdrawing trichlorosilyl groups.

3.2. ²⁹Si NMR Spectroscopy

3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of the Si-Cl and C≡C bonds. Key expected absorptions include:

-

Si-Cl stretching: Strong absorptions in the region of 600-450 cm⁻¹.

-

C≡C stretching: A weak to medium absorption around 2100-2200 cm⁻¹. The symmetry of the molecule may lead to a very weak or absent C≡C stretching band.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale and purity.

4.1. High-Temperature Industrial Synthesis

A prominent industrial-scale method involves the high-temperature, gas-phase reaction of hexachlorodisilane (Si₂Cl₆) with acetylene (C₂H₂).[3] This reaction proceeds via a radical mechanism initiated by the thermal cleavage of the Si-Si bond in hexachlorodisilane to generate trichlorosilyl radicals (•SiCl₃). These radicals then react with acetylene to form the desired product.

Caption: High-temperature synthesis of BTSA.

4.2. Laboratory-Scale Synthesis using Grignard Reagents

For laboratory-scale synthesis, a common approach involves the reaction of a metal acetylide with a suitable chlorosilane. A detailed protocol for a related synthesis using Grignard reagents is as follows, which can be adapted for this compound.

Experimental Protocol: Synthesis via Acetylenic Grignard Reagent

Objective: To synthesize this compound by reacting an in-situ prepared acetylenic Grignard reagent with silicon tetrachloride.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Acetylene gas (purified)

-

Silicon tetrachloride (SiCl₄)

-

Dry ice/acetone bath

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings. Add a small amount of ethyl bromide in anhydrous THF to initiate the Grignard reaction. Once initiated, add the remaining ethyl bromide dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Formation of Acetylenic Bis(Grignard) Reagent: Cool the solution of ethylmagnesium bromide to 0 °C. Bubble purified acetylene gas through the stirred solution. The reaction is exothermic and the flow of acetylene should be controlled to maintain the temperature. Continue bubbling acetylene until the absorption ceases, indicating the formation of the bis(bromomagnesium)acetylene.[6]

-

Reaction with Silicon Tetrachloride: Cool the solution of the acetylenic bis(Grignard) reagent to -78 °C using a dry ice/acetone bath. Slowly add a solution of excess silicon tetrachloride in anhydrous THF dropwise with vigorous stirring. Maintaining a low temperature is crucial to control the reactivity.

-

Workup and Purification: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction mixture is then filtered under an inert atmosphere to remove magnesium salts. The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Causality: The use of a Grignard reagent provides a nucleophilic source of the acetylene dianion equivalent, which readily reacts with the electrophilic silicon centers of silicon tetrachloride. The stepwise addition and control of stoichiometry are critical to favor the formation of the desired product over polymeric side products.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by two key features: the highly reactive Si-Cl bonds and the carbon-carbon triple bond.

5.1. Reactions of the Si-Cl Bonds: Hydrolysis and Polysiloxane Formation

The most significant reaction of this compound is its hydrolysis, which leads to the formation of silanol (Si-OH) intermediates and hydrochloric acid.[1][3] These silanols are highly reactive and readily undergo condensation reactions to form stable siloxane (Si-O-Si) linkages, resulting in the formation of a cross-linked polysiloxane network.[3] This process is the basis for its primary application as a monomer in the production of silicon-containing polymers and materials.[1]

Caption: Hydrolysis and condensation of BTSA.

The resulting polysiloxane networks exhibit high thermal stability and mechanical strength, making them suitable for applications in high-performance coatings, sealants, and as matrix materials in composites.[7] The thermal and mechanical properties of these polymers can be tailored by controlling the curing conditions and by co-polymerization with other silane monomers.

5.2. Reactions of the Acetylene Unit

The carbon-carbon triple bond in this compound can participate in various addition reactions, further expanding its synthetic utility.

5.2.1. Hydrosilylation

Hydrosilylation involves the addition of a Si-H bond across the triple bond. For example, the reaction of this compound with a hydrosilane such as trichlorosilane (HSiCl₃) in the presence of a platinum catalyst (e.g., Karstedt's catalyst) can yield vinylsilanes.[8][9] These products can serve as monomers for further polymerization or as intermediates in organic synthesis.

Experimental Protocol: Hydrosilylation of this compound

Objective: To synthesize a vinylsilane via the hydrosilylation of this compound.

Materials:

-

This compound

-

Trichlorosilane (HSiCl₃)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)

-

Anhydrous toluene

-

Schlenk flask and inert atmosphere setup

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous toluene.

-

Add a catalytic amount of Karstedt's catalyst to the solution.

-

Slowly add trichlorosilane to the stirred reaction mixture at room temperature. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle temperature increase.

-

Monitor the reaction progress by GC-MS or NMR spectroscopy until the starting material is consumed.

-

Upon completion, the solvent and any excess volatile reagents are removed under reduced pressure. The product can be purified by vacuum distillation.

Causality: The platinum catalyst facilitates the addition of the Si-H bond across the alkyne through a series of oxidative addition, migratory insertion, and reductive elimination steps, commonly known as the Chalk-Harrod mechanism.

5.2.2. Cycloaddition Reactions

The electron-withdrawing nature of the trichlorosilyl groups makes the acetylene moiety in this compound an effective dienophile in Diels-Alder reactions.[3] It can react with conjugated dienes to form substituted cyclic compounds. For example, reaction with cyclopentadiene would yield a bicyclic adduct.

Safety and Handling

This compound is a hazardous chemical that requires careful handling due to its high reactivity and corrosive nature.

6.1. Hazards

-

Moisture Sensitivity: Reacts vigorously with water, moisture, and protic solvents to produce corrosive and toxic hydrogen chloride (HCl) gas.[2][10]

-

Corrosivity: Causes severe skin burns and eye damage.[10]

-

Inhalation Toxicity: Inhalation of vapors can cause severe irritation to the respiratory tract.

6.2. Safe Handling Practices

-

Inert Atmosphere: Always handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox to prevent contact with moisture.[2][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a flame-resistant lab coat.[10][12]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Spill Management: In case of a spill, do not use water. Neutralize small spills with an inert absorbent material such as dry sand or sodium bicarbonate. For larger spills, follow established emergency procedures for hazardous materials.

-

Fire Fighting: Do not use water to extinguish fires involving chlorosilanes. Use a Class D fire extinguisher (for combustible metals) or dry chemical powder.[10]

6.3. Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemicals. Unused material should be carefully quenched by slow addition to a stirred, cooled solution of a high-boiling point alcohol (e.g., isopropanol) in a non-polar solvent, followed by neutralization.

Conclusion

This compound is a highly valuable and versatile reagent in the field of organosilicon chemistry. Its dual reactivity, stemming from the labile Si-Cl bonds and the central acetylene unit, provides a powerful platform for the synthesis of a wide array of silicon-containing materials and molecules. The ability to form robust polysiloxane networks through hydrolysis and condensation makes it a key monomer for high-performance polymers. Furthermore, the accessibility of the triple bond to reactions such as hydrosilylation and cycloaddition opens avenues for the creation of complex molecular architectures. A thorough understanding of its chemical properties, coupled with stringent adherence to safe handling protocols, is essential for leveraging the full synthetic potential of this important compound in research and industrial applications.

References

- Global Safe Handling of Chlorosilanes. The Silicones Environmental, Health and Safety Center (SEHSC) and CES-Silicones Europe.

- The 29Si NMR chemical shifts of selected chemical species.

- This compound | 18038-55-6. Benchchem.

- GLOBAL SAFE HANDLING OF CHLOROSILANES. Global Silicones Council.

- CAS 18038-55-6: this compound. CymitQuimica.

- Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes.

- Water Sensitive Chemicals. Environment, Health & Safety, University of California, Berkeley.

- A Practical Guide to MSL: Handling and Storing Sensitive Components.

- Catalysis of hydrosilylation XIII. Gas‐phase hydrosilylation of acetylene by trichlorosilane on functionalised silica supported rhodium and ruthenium phosphine complexes.

- trimethylsilylacetylene - Organic Syntheses Procedure.

- Guidelines for Safe Labor

- Polymers from sugars and CS2: synthesis and ring- opening polymerisation of sulfur-containing monomers derived from of ᴅ-xylose- and 2-deoxy-ᴅ- ribose - Supporting Inform

- 1 H and 29 Si NMR spectra of catalyst 17 and excess HSiCl 3.

- This compound - >97.0%(GC)(T), high purity , CAS No.18038-55-6. Allschoolabs.

- Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the ace. Modgraph.

- Dynamic Mechanical Analysis of High Temper

- ( 29 Si) Silicon NMR.

- The Characterization of Polymers Using Thermal Analysis. AZoM.

- The Thermal Behavior of Lyocell Fibers Containing Bis(trimethylsilyl)acetylene. MDPI.

- The Calculation of 29Si NMR Chemical Shifts of Tetracoordinated Silicon Compounds in the Gas Phase and in Solution Supplementary.

- Platinum‐Based Heterogeneously Catalyzed Hydrosilyl

- Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces.

- Thermal analysis | Polymer Chemistry Class Notes. Fiveable.

- 04.16 Thermal analysis of polymers - Overview. YouTube.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Application Notes and Protocols for Catalytic Hydrosilylation with Dichloro-bis(4-methylphenyl)silane. Benchchem.

- (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane - Organic Syntheses Procedure.

- Hydrosilylation Reactions C

- Asymmetric hetero-Diels-Alder reactions of N-sulfinyl dienophiles using chiral bis(oxazoline)-copper(II) and -zinc(II)

- Acetylene in Organic Synthesis: Recent Progress and New Uses. MDPI.

- Notizen:13C-NMR Chemical Shift Anisotropy of Acetylene.

- Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Chem 115. Andrew G Myers Research Group.

- Acetylene studies. V. Diels-alder reactions with methylchloroprene.

- Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR.

- Diels‐Alder Reactivity of Triisopropylsilyl Ethynyl Substituted Acenes.

- S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. PubMed.

- FTIR spectra of noble-gas molecules prepared

-

FTIR Analysis at 450 °C and IR identification of acetylene and propyne in product gases[13]. ResearchGate.

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- FTIR spectra of as-prepared (a) bis-sulfur silane and (b) bis-amino silane films.

- FTIR-RA spectrum of the as-prepared bis-amino silane film.

- synthesis of acetylene glycoside analogues and evalu

- Structures of hydrosilylation reactions of acetylene with phenylsilane...

Sources

- 1. CAS 18038-55-6: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. globalsilicones.org [globalsilicones.org]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 13. rsc.org [rsc.org]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to Bis(trichlorosilyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS No. 18038-55-6), a highly reactive and versatile organosilicon compound. As a strategic building block, its unique electronic and steric profile, characterized by a linear Si–C≡C–Si backbone flanked by six reactive silicon-chlorine bonds, makes it a valuable precursor in advanced materials science and complex molecular synthesis. This document delves into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols for its use.

This compound, with the chemical formula C₂Cl₆Si₂, is a foundational reagent in organosilicon chemistry.[1][2] The strong electron-withdrawing nature of the two trichlorosilyl groups significantly influences the reactivity of the central acetylenic bond, rendering the molecule susceptible to a variety of chemical transformations.[1] Its physical state at room temperature can be a low-melting solid or a colorless to pale yellow liquid, and it is noted for a pungent odor.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18038-55-6 | [1][2][3] |

| Molecular Formula | C₂Cl₆Si₂ | [2][3][4] |

| Molecular Weight | 292.91 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid/low-melting solid | [2][3][4] |

| Melting Point | 23-24 °C | [2][5] |

| Boiling Point | 173-174 °C | [2][5] |

| Density | ~1.469 g/cm³ | [2] |

| Refractive Index | ~1.473 | [2][5] |

| Synonyms | Ethyne-1,2-diylbis(trichlorosilane) | [3] |

| InChI Key | YVAMNMBARCMOTI-UHFFFAOYSA-N | [1][4] |

| Moisture Sensitivity | Highly sensitive; releases HCl upon contact with moisture. | [3][6] |

Synthesis and Production

The synthesis of this compound can be approached through several routes, with the choice depending on the desired scale, purity, and available starting materials.[1]

High-Temperature Gas-Phase Synthesis (Industrial Route)

A prominent method for industrial-scale production involves the high-temperature reaction between hexachlorodisilane (Si₂Cl₆) and acetylene (C₂H₂).[1] This process operates on a radical mechanism where the thermal cleavage of the Si-Si bond in hexachlorodisilane generates trichlorosilyl radicals (•SiCl₃), which then react with acetylene.[1]

Caption: High-temperature synthesis via trichlorosilyl radical addition to acetylene.

Laboratory-Scale Synthesis: Metalated Acetylene Route

For laboratory and medium-scale synthesis, a common approach involves the reaction of metalated acetylene derivatives with a suitable silicon source.[1] A representative protocol utilizes the in-situ generation of a Grignard reagent from acetylene.

Experimental Protocol: Synthesis via Bis(chloromagnesium)acetylene

-

Objective: To synthesize this compound from acetylene and silicon tetrachloride.

-

Causality: This protocol leverages the nucleophilicity of the acetylide anion, generated via a Grignard reaction, to displace chloride ions from silicon tetrachloride. The use of tetrahydrofuran (THF) is critical as it effectively solvates the Grignard reagent. Maintaining a low temperature is essential to prevent side reactions and the disproportionation of the intermediate ethynylmagnesium chloride.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a dropping funnel, and a condenser under a positive pressure of dry nitrogen.

-

Grignard Formation: In the reaction flask, place magnesium turnings in anhydrous THF. Bubble dry acetylene gas through the solution while adding ethylmagnesium bromide dropwise from the funnel to initiate the formation of ethynylmagnesium bromide. Continue bubbling acetylene to form bis(bromomagnesium)acetylene.

-

Reaction with SiCl₄: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of silicon tetrachloride (SiCl₄) in anhydrous THF dropwise via the dropping funnel. The acetylide will perform a nucleophilic attack on the silicon atoms.

-

Reaction Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Quench the reaction carefully by pouring it over crushed ice and dilute hydrochloric acid.

-

Extraction & Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Final Distillation: Purify the crude product by vacuum distillation to yield this compound as a clear liquid.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its two key functional components: the six electrophilic Si-Cl bonds and the nucleophilic C≡C triple bond.[1]

Caption: Key reaction pathways for this compound.

Reactions at the Silicon-Chlorine Bonds

The significant electrophilic character of the silicon centers makes them highly susceptible to nucleophilic attack.[1]

-

Nucleophilic Substitution: The chlorine atoms can be readily replaced by a wide variety of functional groups. Reactions with Grignard reagents (RMgX), organolithium compounds (RLi), alcohols (ROH), or amines (R₂NH) provide access to a vast library of functionalized organosilicon compounds.[1]

-

Hydrolysis: As a moisture-sensitive compound, it readily undergoes hydrolysis to form the corresponding silanetriols, which are unstable and quickly condense to form cross-linked polysiloxane networks.[3] This reaction releases hydrochloric acid as a byproduct.[3]

Reactions Involving the Acetylenic Bond

The electron-withdrawing trichlorosilyl groups activate the carbon-carbon triple bond, making it a reactive component in addition reactions.

-

Cycloaddition Reactions: The molecule serves as an excellent dienophile in Diels-Alder reactions, reacting with dienes to form 1,2-bis(trichlorosilyl) substituted cyclic compounds, which can be precursors to functionalized benzenes.[1]

-

Hydrosilylation: The triple bond can undergo hydrosilylation with reagents like trichlorosilane (HSiCl₃) to produce polysilylated ethenes and ethanes, such as 1,1,2-tris(trichlorosilyl)ethene.[1]

Applications in Research and Development

The unique reactivity of this compound makes it a strategic precursor in several high-technology fields.

-

Materials Science: It is a key monomer and cross-linking agent in the synthesis of advanced silicon-containing polymers and materials, such as polysiloxanes and silicon carbides.[1][3] These materials often exhibit enhanced thermal stability and mechanical properties, making them suitable for aerospace and electronics applications.

-

Chemical Vapor Deposition (CVD): The high halogen content makes it an excellent precursor for CVD processes to deposit thin films of silicon-based materials.[1]

-

Organic Synthesis: It acts as a "masked" acetylene equivalent, allowing for the introduction of the C₂ unit into complex organic molecules. The trichlorosilyl groups can be easily transformed into other functionalities post-synthesis.[2]

-

Surface Modification: It is employed to functionalize surfaces, improving properties such as adhesion and hydrophobicity for advanced coatings and sealants.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols for handling.

-

Hazards: It is classified as corrosive and causes severe skin burns and eye damage.[4][5] Upon contact with moisture, it releases corrosive hydrochloric acid gas.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection (safety goggles and face shield).[4]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4] Keep away from moisture, heat, sparks, and open flames. Use spark-proof tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon). Store locked up.[4]

-

Transport: It is regulated for transport under UN 2987, Hazard Class 8, as "Chlorosilanes, corrosive, n.o.s.".[6]

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H314 | Causes severe skin burns and eye damage.[4][5] |

| Precaution | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[4] |

| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| Precaution | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4] |

| Precaution | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[4] |

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

| Precaution | P405 | Store locked up.[4] |

References

- This compound | 18038-55-6. (n.d.). Benchchem.

- This compound: Properties, Applications, and Synthesis. (n.d.). ChemSourcing.

- CAS 18038-55-6: this compound. (n.d.). CymitQuimica.

- This compound 18038-55-6 wiki. (n.d.). Guidechem.

- This compound, 1G - B3215-1G. (n.d.). Lab Pro Inc.

- This compound 18038-55-6 Properties. (n.d.). ECHEMI.

- This compound. (n.d.). African Rock Art.

Sources

An In-depth Technical Guide to the Molecular Structure of Bis(trichlorosilyl)acetylene

Abstract

Bis(trichlorosilyl)acetylene, with the chemical formula C₂Cl₆Si₂, is a pivotal precursor in the realm of organosilicon chemistry and materials science.[1] Its unique molecular architecture, characterized by a linear arrangement of a carbon-carbon triple bond flanked by two bulky and highly electrophilic trichlorosilyl groups, dictates its reactivity and utility. This guide provides a comprehensive exploration of the molecular structure of this compound, drawing upon experimental data from single-crystal X-ray diffraction and contextualizing its structural parameters within the broader landscape of silylated acetylenes. We will delve into the intricacies of its bond lengths, bond angles, and overall geometry, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of a Symmetrical Framework

This compound (CAS No: 18038-55-6) is a symmetrical molecule featuring a central acetylene (ethyne) unit bonded to two trichlorosilyl (-SiCl₃) groups.[2] This arrangement results in a near-linear Si–C≡C–Si backbone, a structural motif that has been the subject of considerable investigation.[1] The strong electron-withdrawing nature of the six chlorine atoms renders the silicon atoms highly electrophilic, making the Si-Cl bonds susceptible to nucleophilic attack and substitution. This inherent reactivity is the foundation of its extensive use as a versatile building block for the synthesis of more complex organosilicon compounds and silicon-containing polymers.[1][2]

A thorough understanding of its three-dimensional structure is paramount for predicting its chemical behavior, designing novel synthetic routes, and engineering materials with tailored properties. This guide will synthesize the definitive structural data obtained from crystallographic studies to present a holistic view of this foundational organosilicon reagent.

Elucidation of the Molecular Structure: The Power of X-ray Crystallography

The definitive determination of the solid-state molecular structure of this compound was achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise measurements of atomic positions within a crystal lattice, allowing for the accurate calculation of bond lengths and angles.

Crystal System and Space Group

The foundational crystallographic work on this compound was reported by Schmidbaur and colleagues in 1994. Their study revealed that the compound crystallizes in the monoclinic crystal system with the space group Cc . This crystallographic information is archived in the Cambridge Structural Database (CSD) under the reference code WILWUJ .[1]

Key Structural Parameters: A Quantitative Analysis

The single-crystal X-ray diffraction analysis of this compound provides the following crucial bond lengths and angles that define its molecular geometry.

| Parameter | Value (Å or °) | Description |

| Bond Lengths | ||

| C≡C | 1.190 Å | The length of the carbon-carbon triple bond. |

| Si-C | 1.815 Å | The length of the silicon-carbon single bond. |

| Si-Cl (average) | 2.015 Å | The average length of the silicon-chlorine bonds. |

| Bond Angles | ||

| Si-C≡C | 178.9° | The angle defining the linearity of the Si-C≡C backbone. |

| C-Si-Cl (average) | 109.4° | The average angle around the tetrahedral silicon atom. |

| Cl-Si-Cl (average) | 109.5° | The average angle between the chlorine atoms on the silicon. |

Table 1: Key experimental bond lengths and angles for this compound as determined by single-crystal X-ray diffraction.

The most notable feature of the molecular structure is the near-perfect linearity of the Si-C≡C-Si backbone . The Si-C≡C bond angle of 178.9° indicates only a very slight deviation from the ideal 180° of a perfectly linear arrangement. This linearity is a characteristic feature of acetylenic compounds.

The silicon atoms exhibit a tetrahedral geometry , as expected, with the C-Si-Cl and Cl-Si-Cl bond angles averaging around the ideal tetrahedral angle of 109.5°. The Si-C bond length of 1.815 Å is consistent with a single bond between a carbon and a silicon atom. The C≡C triple bond length of 1.190 Å is also in the expected range for a carbon-carbon triple bond.

Experimental Protocols: Unveiling the Structure

The determination of the molecular structure of this compound is a multi-step process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

A prominent and established method for the synthesis of this compound is the high-temperature gas-phase reaction between hexachlorodisilane (Si₂Cl₆) and acetylene (C₂H₂).[1] This reaction proceeds via a radical mechanism.

Workflow for the Synthesis of this compound:

Caption: Synthesis of this compound.

Single-Crystal Growth and X-ray Diffraction

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. For a low-melting solid like this compound (melting point: 36 °C), crystal growth can be achieved by techniques such as slow cooling of the molten compound or slow evaporation from a suitable solvent.

Experimental Workflow for Structural Determination:

Caption: Workflow for X-ray crystallographic analysis.

Visualization of the Molecular Structure

To provide a clear visual representation of the molecular geometry of this compound, the following diagram illustrates the connectivity of the atoms and the overall linear shape of the molecule.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Conclusion: A Foundation for Innovation

The molecular structure of this compound, definitively established by single-crystal X-ray diffraction, reveals a highly symmetrical and near-linear molecule. The precise knowledge of its bond lengths and angles provides a fundamental understanding of its steric and electronic properties. This structural insight is invaluable for researchers in organosilicon chemistry, enabling the rational design of synthetic pathways to novel molecules and polymers. For professionals in drug development and materials science, this detailed structural information can inform the development of new functional materials with applications ranging from electronics to coatings. The well-defined and reactive nature of the trichlorosilyl groups, coupled with the rigid acetylenic linker, ensures that this compound will continue to be a cornerstone building block in the advancement of silicon-based technologies.

References

- Schmidbaur, H., Rüdinger, C., & Beruda, H. (1994). Synthese und Molekülstruktur silylierter Ethene und Acetylene [Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes].

-

PubChem (n.d.). This compound. Retrieved January 13, 2026, from [Link]

-

The Cambridge Crystallographic Data Centre (n.d.). CSD Entry: WILWUJ. Retrieved January 13, 2026, from [Link]

Sources

Bis(trichlorosilyl)acetylene reactivity and stability

An In-depth Technical Guide to the Reactivity and Stability of Bis(trichlorosilyl)acetylene

Abstract

This compound (C₂Cl₆Si₂), CAS No. 18038-55-6, is a highly reactive organosilicon compound that serves as a strategic building block in materials science and complex organic synthesis.[1][2] Its unique molecular architecture, featuring a rigid acetylene linker flanked by two electrophilic trichlorosilyl groups, dictates its chemical behavior and utility.[1][2] This guide provides an in-depth exploration of the synthesis, reactivity, and stability of this compound, offering field-proven insights into its handling and application for researchers, chemists, and drug development professionals. We will delve into the causality behind its reaction pathways and provide validated protocols for its use as a precursor to advanced materials.

Molecular Structure and Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature, characterized by a near-linear Si-C≡C-Si backbone.[1][2] The defining feature of this molecule is the presence of six reactive silicon-chlorine (Si-Cl) bonds. The significant difference in electronegativity between silicon and chlorine renders the silicon atoms highly electrophilic, making them susceptible to nucleophilic attack.[1] This inherent electrophilicity is the primary driver of the compound's reactivity.[1]

Furthermore, the strong electron-withdrawing nature of the trichlorosilyl groups significantly influences the electronic properties of the carbon-carbon triple bond, differentiating its reactivity from that of its analogue, bis(trimethylsilyl)acetylene (BTMSA).[1] While BTMSA is often used as a surrogate for acetylene in cycloaddition reactions, the chlorinated analogue exhibits enhanced reactivity in processes where the halogen-rich structure is advantageous, such as in chemical vapor deposition (CVD).[1][3]

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Reference(s) |

| CAS Number | 18038-55-6 | [2][4] |

| Molecular Formula | C₂Cl₆Si₂ | [1][2] |

| Molecular Weight | 292.91 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Boiling Point | 173-174 °C | [1][6] |

| Melting Point | 23-24 °C | [6] |

| Density | 1.469 g/mL | [6] |

| Crystal System | Monoclinic | [1] |

| Key Structural Feature | Near-linear Si-C≡C-Si backbone | [1] |

Synthesis Methodologies

The synthesis of this compound can be approached through several routes, with the choice depending on the desired scale, purity, and available precursors.

Industrial Scale: Gas-Phase Radical Reaction

For large-scale industrial production, the high-temperature, gas-phase reaction between hexachlorodisilane (Si₂Cl₆) and acetylene (C₂H₂) is a prominent method.[1]

-

Causality: This process operates on a radical mechanism. At high temperatures, the relatively weak Si-Si bond in hexachlorodisilane undergoes thermal cleavage to generate trichlorosilyl radicals (•SiCl₃). These highly reactive radicals then attack the acetylene molecule to form the desired product. This route is favored for its use of readily available industrial feedstocks.

Caption: Reactivity map of this compound.

Reactions at the Silicon-Chlorine Bonds

The six Si-Cl bonds are the primary sites of reactivity. [1]The electrophilic silicon centers are readily attacked by a wide range of nucleophiles.

This is arguably the most important reaction from a materials science perspective. This compound reacts rapidly with water in a hydrolysis reaction, replacing the chlorine atoms with hydroxyl groups to form unstable silanol intermediates. [1][2]These silanols then readily undergo condensation, eliminating water to form stable siloxane (Si-O-Si) bonds. [1][2]

-

Causality: The bifunctional nature of the starting molecule, with two trichlorosilyl groups, allows for the creation of a three-dimensional, cross-linked polymer network. [1]The rigid acetylene unit is incorporated into a flexible polysiloxane backbone, creating materials with unique thermal and mechanical properties. [1]This reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas, requiring careful control. [2]

Caption: Pathway for siloxane network formation.

The chlorine atoms can be displaced by other functional groups through reactions with various nucleophiles, such as organolithium or Grignard reagents, alcohols, and reducing agents. [1]

-

Reduction: Reaction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) replaces all six chlorine atoms with hydrogen, yielding disilylacetylene. [1][7]* Methanolysis: Reaction with an alcohol, such as methanol, can quantitatively replace the chlorine atoms with methoxy groups to form bis(trimethoxysilyl)acetylene. [1] Table 2: Summary of Key Substitution Reactions

| Reagent | Product | Reaction Type | Reference |

| Water (H₂O) | Silanols / Siloxane networks + HCl | Hydrolysis | [1][2] |

| Lithium aluminum hydride (LiAlH₄) | Disilylacetylene | Reduction / Substitution | [1][7] |

| Methanol (CH₃OH) | Bis(trimethoxysilyl)acetylene | Methanolysis / Substitution | [1] |

Reactions Involving the Carbon-Carbon Triple Bond

The electron-withdrawing trichlorosilyl groups render the acetylenic bond electron-deficient, making it a reactive dienophile in cycloaddition reactions. [1]

-

Diels-Alder Reactions: It can react with dienes to form 1,2-bis(trichlorosilyl)benzenes, which serve as precursors for further functionalization. [1]* Hydrosilylation: The addition of a silane (Si-H) across the triple bond, known as hydrosilylation, can be used to synthesize bis(trichlorosilyl)ethenes and, with further reaction, more highly substituted silylated ethanes. [1][7]

Stability Profile

Hydrolytic Stability

This compound is extremely sensitive to moisture. [8]It reacts rapidly with water, and even atmospheric moisture, to produce HCl. [2]This necessitates handling and storage under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Experimental Insight: The high hydrolytic sensitivity is a critical handling parameter. All glassware must be rigorously dried, and anhydrous solvents must be used for any reaction. The release of HCl gas must be managed with appropriate ventilation and scrubbing systems.

Thermal Stability

The compound is relatively stable at room temperature but will decompose at elevated temperatures. [1]Combustion or high-temperature decomposition yields hazardous products, including carbon oxides (CO, CO₂), silicon oxides, and highly toxic hydrogen chloride gas. [1] Table 3: Thermal and Safety Data

| Parameter | Value / Products | Conditions | Reference |

| Boiling Point | 174 °C | Atmospheric Pressure | [1] |

| Flash Point | 55.2 °C | Closed Cup | [6] |

| Hazardous Decomposition | Carbon oxides, Hydrogen chloride, Silicon oxides | Combustion / High Temp | [1] |

| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | N/A | [5][6] |

Core Applications

The unique reactivity of this compound makes it a valuable precursor in advanced materials synthesis.

-

Polymer and Materials Precursor: Its primary application is in the synthesis of silicon-containing polymers, such as polysiloxanes and polysilanes. [1][2]The resulting materials combine the rigidity of the acetylene unit with the flexibility and thermal stability of the siloxane backbone. [1]* Chemical Vapor Deposition (CVD): It serves as a single-source precursor for the CVD of silicon carbide (SiC) and other silicon/carbon alloy films. [1][7]The high halogen content is advantageous as it allows for reversible Si-Cl bond cleavage, enabling precise stoichiometric control during the deposition process, which is critical for fabricating advanced electronic and ceramic components. [1]

Experimental Protocol: Controlled Hydrolysis for Polysiloxane Gel Formation

This protocol describes a self-validating system for the controlled synthesis of a cross-linked polysiloxane gel. The evolution of HCl and the formation of a precipitate/gel provide immediate feedback on reaction progress.

Objective: To synthesize a cross-linked polysiloxane gel via controlled hydrolysis and condensation of this compound.

Materials:

-

This compound (min. 97% purity)

-

Anhydrous Toluene (or other suitable inert solvent)

-

Deionized Water

-

Schlenk line or glovebox with an inert atmosphere (N₂ or Ar)

-

Oven-dried glassware: three-neck round-bottom flask, pressure-equalizing dropping funnel, condenser, magnetic stirrer.

-

Neutralizing scrubber (e.g., aqueous sodium bicarbonate solution)

Methodology:

-

System Preparation (Trustworthiness by Design): Assemble the oven-dried glassware under a positive pressure of inert gas. This is a critical step to create a self-contained, anhydrous environment, preventing premature, uncontrolled hydrolysis from atmospheric moisture.

-

Reagent Preparation: In the inert atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene to a concentration of ~0.5 M in the three-neck flask. The solvent acts as a heat sink to manage the exothermic reaction and controls the concentration of reactants.

-

Controlled Addition of Water: Prepare a dilute solution of water (3 equivalents, to stoichiometrically react with all Si-Cl bonds) in toluene. Fill the pressure-equalizing dropping funnel with this solution.

-

Initiation and Reaction Control (Causality in Action): Vigorously stir the this compound solution and begin the dropwise addition of the water/toluene solution over 1-2 hours. Rationale: Slow, controlled addition is paramount. The hydrolysis reaction is rapid and highly exothermic. Fast addition would cause a dangerous thermal runaway and a rapid evolution of large volumes of HCl gas. The off-gas from the condenser should be vented through a neutralizing scrubber.

-

Monitoring and Gelation: As the water is added, the solution will become cloudy, and HCl gas evolution will be observed. As the condensation reaction proceeds, the viscosity of the solution will increase, eventually leading to the formation of a solid gel. The reaction is typically allowed to stir for an additional 12-24 hours at room temperature to ensure complete cross-linking.

-

Workup and Curing: Once gelation is complete, the solvent can be removed under vacuum. The resulting solid gel can be further cured by heating at an elevated temperature (e.g., 100-150 °C) to drive the condensation reaction to completion and remove any trapped solvent or water.

Conclusion

This compound is a cornerstone reagent in advanced organosilicon chemistry. Its stability is entirely dependent on the rigorous exclusion of moisture, while its reactivity is a powerful tool for synthesis. The electrophilic Si-Cl bonds provide a gateway to a vast library of derivatives via nucleophilic substitution, most notably hydrolysis-condensation pathways to form polysiloxane networks. Simultaneously, the electron-deficient alkyne core enables cycloaddition and hydrosilylation reactions. Understanding the fundamental principles governing these reaction pathways—the electrophilicity of the silicon centers and the influence of the silyl groups on the alkyne—is essential for harnessing the full potential of this versatile molecule in the development of next-generation polymers, ceramics, and electronic materials.

References

- Bis(trichlorosilyl)

- This compound | 18038-55-6 - Benchchem. (URL: )

- CAS 18038-55-6: this compound - CymitQuimica. (URL: )

- BIS(TRICHLOROSILYL)

- Synthesis and Molecular Structure of Silylated Ethenes and Acetylenes - ResearchG

- This compound 18038-55-6 wiki - Guidechem. (URL: )

- 18038-55-6, this compound Formula - ECHEMI. (URL: )

- SAFETY D

- This compound (C2Cl6Si2) - PubChemLite. (URL: )

- This compound, 1G - B3215-1G - Lab Pro Inc. (URL: )

- SAFETY D

- This compound - >97.0%(GC)(T), high purity , CAS No.18038-55-6 - Allschoolabs. (URL: )

- Acetylene in Organic Synthesis: Recent Progress and New Uses - MDPI. (URL: )

- trimethylsilylacetylene - Organic Syntheses Procedure. (URL: )

- Latest News: Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products - NIH. (URL: )

- Acetylene - SAFETY D

- Beginning with acetylene and benzyl bromide and using any other i... | Study Prep in Pearson+. (URL: )

- Triisopropylsilyl Acetylene In Modern Chemistry - ZM Silane Limited. (URL: )

- Synthesis of [2‐(Trimethylsilyl)ethynyl]pyrazoles Based on Bis(trimethylsilyl)

- BIS(TRICHLOROSILYL)METHANE | - Gelest, Inc. (URL: )

- Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH. (URL: )

- Visible-light induced click reactions of acylsilanes with pyruv

- Bis(trimethylsilyl)acetylene - Wikipedia. (URL: )

- Bis(trimethylsilyl)acetylene 99 14630-40-1 - Sigma-Aldrich. (URL: )

- Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. (URL: )

- Shifting Acetylene Hydrochlorination From the Gas to the Liquid Phase: Vinyl Chloride Production in Bichloride‐Based Ionic Liq - Research Collection. (URL: )

- Visible-light induced click reactions of acylsilanes with pyruvate electrophiles - Chemical Science (RSC Publishing). (URL: )

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 18038-55-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Bis(trimethylsilyl)acetylene - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. guidechem.com [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. labproinc.com [labproinc.com]

Spectroscopic Data of Bis(trichlorosilyl)acetylene: A Guide to Structural Elucidation and Characterization

An In-depth Technical Guide:

Abstract: Bis(trichlorosilyl)acetylene, (Cl₃Si)₂C₂, is a cornerstone reagent in organosilicon chemistry, serving as a critical precursor for advanced materials, including silicon-containing polymers and as a feedstock gas for chemical vapor deposition (CVD).[1] Its unique molecular architecture, featuring a linear Si-C≡C-Si backbone flanked by highly reactive trichlorosilyl groups, imparts a distinct electronic and steric profile that governs its utility.[1] A comprehensive understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure purity, confirm structural integrity, and predict reactivity. This guide provides an in-depth analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Mass Spectrometry (MS), grounded in theoretical principles and validated by comparison with analogous compounds. We detail not only the expected data but also the causality behind the experimental protocols required for its acquisition.

Introduction to a Key Organosilicon Building Block

Chemical Significance and Applications

This compound (CAS No: 18038-55-6) is a highly versatile organosilicon compound.[2][3] The six silicon-chlorine bonds are the primary drivers of its reactivity, rendering the silicon centers highly electrophilic and susceptible to nucleophilic substitution.[1] This reactivity allows for the facile replacement of chlorine atoms, opening pathways to a vast library of functionalized organosilicon molecules.[1] Furthermore, the electron-withdrawing nature of the trichlorosilyl groups significantly influences the acetylenic triple bond, making it a reactive component in cycloaddition reactions, such as Diels-Alder, and a key monomer in the synthesis of advanced polysiloxanes and other silicon-based materials.[1][3]

Molecular Structure and Synthesis

X-ray diffraction studies have confirmed that this compound possesses a near-linear Si-C≡C-Si backbone, adopting a monoclinic crystal system in the solid state.[1] This high degree of symmetry is a dominant factor in shaping its spectroscopic output.

One of the most prominent methods for its synthesis is the high-temperature, gas-phase reaction between hexachlorodisilane (Si₂Cl₆) and acetylene (C₂H₂).[1] This process operates via a radical mechanism, initiated by the thermal cleavage of the Si-Si bond in hexachlorodisilane to generate trichlorosilyl radicals (•SiCl₃), which subsequently react with acetylene.[1]

Caption: High-temperature radical-based synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the local chemical environment of its carbon (¹³C) and silicon (²⁹Si) nuclei.[1]

Causality of Experimental Choices & Predicted Spectra

Due to the molecule's D∞h point group symmetry (effectively D3d in staggered conformations), a high degree of spectral simplicity is predicted. Both acetylenic carbons are chemically equivalent, as are both silicon atoms.

-

¹³C NMR: A single resonance is expected for the two equivalent acetylenic carbons. For the analogous bis(trimethylsilyl)acetylene, this signal appears at δ ≈ 113 ppm. The replacement of methyl groups with highly electronegative chlorine atoms in this compound will induce a significant downfield shift (deshielding) of the acetylenic carbons. Therefore, the signal is anticipated to appear at a chemical shift substantially greater than 113 ppm.

-

²⁹Si NMR: A single resonance is also predicted for the two equivalent silicon atoms. The chemical shift in ²⁹Si NMR is highly sensitive to the electronegativity of the substituents. For comparison, the ²⁹Si chemical shift of trichlorosilylacetylene is reported at δ = -41.1 ppm.[2] Given the similar electronic environment, the ²⁹Si signal for this compound is expected to be in a comparable region.

Data Presentation: Predicted NMR Chemical Shifts

| Nucleus | Predicted No. of Signals | Predicted Chemical Shift (δ, ppm) | Rationale / Analog Comparison |

| ¹³C | 1 | > 113 | High deshielding from -SiCl₃ groups. Analog bis(trimethylsilyl)acetylene is at δ ≈ 113 ppm.[4] |

| ²⁹Si | 1 | ≈ -40 to -45 | Similar electronic environment to trichlorosilylacetylene (δ = -41.1 ppm).[2] |

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating NMR protocol ensures that the acquired data is both accurate and reproducible.

-

Sample Preparation (The "Why"): Dissolve ~20-30 mg of this compound in ~0.6 mL of a deuterated, anhydrous solvent (e.g., C₆D₆ or CDCl₃) in a 5 mm NMR tube. Causality: Anhydrous solvent is critical as the Si-Cl bonds are highly susceptible to hydrolysis, which would generate silanols and HCl, corrupting the sample and the spectrum.[3] C₆D₆ is an excellent choice for its ability to dissolve organosilicon compounds and its distinct residual solvent signal, which does not interfere with the expected signal regions.

-

Instrument Setup (The "Why"): Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe. Tune and match the probe for both ¹³C and ²⁹Si frequencies. Causality: A high-field magnet enhances signal dispersion and sensitivity, which is particularly beneficial for the less sensitive ²⁹Si nucleus.

-

¹³C Spectrum Acquisition (The "Why"): Acquire a proton-decoupled ¹³C spectrum. Use a sufficient number of scans (e.g., 1024) with a relaxation delay (d1) of at least 2 seconds. Causality: Proton decoupling simplifies the spectrum to single lines. Acetylenic carbons have long relaxation times (T₁); a 2-second delay ensures nearly complete relaxation between pulses, allowing for accurate signal integration and preventing signal saturation.

-

²⁹Si Spectrum Acquisition (The "Why"): Acquire a proton-decoupled ²⁹Si spectrum. Employ a pulse sequence like INEPT or DEPT if sensitivity is low, or a simple pulse-acquire with a longer relaxation delay (e.g., 10-15 seconds) and more scans (e.g., 4096 or higher). Causality: ²⁹Si has a low natural abundance and a negative gyromagnetic ratio, often leading to weak signals. A long relaxation delay is necessary due to the long T₁ values of silicon nuclei with no directly attached protons.

-

Referencing (The "Why"): Reference the ¹³C spectrum to the solvent signal (CDCl₃ at δ = 77.16 ppm; C₆D₆ at δ = 128.06 ppm). Reference the ²⁹Si spectrum externally to a tetramethylsilane (TMS) standard (δ = 0 ppm). Causality: Consistent and accurate referencing is essential for comparing data across different experiments and with literature values.

Caption: A logical workflow for the NMR analysis of this compound.

Vibrational Spectroscopy (Infrared & Raman)

Vibrational spectroscopy probes the stretching and bending modes of molecular bonds, providing a unique fingerprint of the compound's functional groups and overall symmetry.

Causality of Experimental Choices & Predicted Spectra

For a linear, centrosymmetric molecule like this compound (approximated as D∞h point group), the Rule of Mutual Exclusion is a critical guiding principle. This rule states that vibrational modes that are Raman active will be infrared inactive, and vice versa.

-

Key Vibrational Modes:

-

C≡C Stretch (ν₁): This is a symmetric stretch. It does not induce a change in the dipole moment, so it will be IR inactive . However, it causes a significant change in polarizability, making it strongly Raman active . For bis(trimethylsilyl)acetylene, this peak is observed around 2120 cm⁻¹.[5] The trichlorosilyl groups are expected to shift this frequency slightly.

-

Si-C Stretch (Symmetric, ν₂): This symmetric stretch will also be IR inactive but Raman active .

-

Si-C Stretch (Asymmetric, ν₃): This asymmetric stretch induces a change in the dipole moment, making it IR active but Raman inactive .

-

Si-Cl Stretches: Both symmetric and asymmetric Si-Cl₃ stretching modes will exist. The asymmetric modes are expected to be strong in the IR spectrum, typically in the 500-650 cm⁻¹ region.

-

Bending Modes: Bending modes of the linear Si-C≡C-Si chain will be IR active.

-

Data Presentation: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted IR Activity | Predicted Raman Activity | Expected Wavenumber (cm⁻¹) | Rationale |

| C≡C Stretch (ν₁) | Inactive | Strong | ~2100 - 2150 | Symmetric stretch; Rule of Mutual Exclusion. |

| Si-C Asymm. Stretch (ν₃) | Active | Inactive | ~700 - 800 | Asymmetric stretch; Rule of Mutual Exclusion. |

| Si-Cl₃ Asymm. Stretch | Strong | Active | ~550 - 650 | Asymmetric stretch of peripheral groups. |

| Si-C≡C-Si Bending | Active | Inactive | < 500 | Degenerate bending modes. |

Experimental Protocols: FT-IR and Raman Spectroscopy

-

FT-IR Spectroscopy (The "Why"):

-

Sample Handling: As a liquid, the sample can be analyzed as a thin film between two KBr or NaCl plates. All handling must be done in a moisture-free environment (e.g., a glovebox). Causality: KBr/NaCl are transparent in the mid-IR range. The anhydrous environment is mandatory to prevent sample decomposition.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum. Causality: Co-adding scans averages out random noise, improving data quality. Background subtraction removes atmospheric (H₂O, CO₂) and instrumental interferences.

-

-

Raman Spectroscopy (The "Why"):

-

Sample Handling: Place the liquid sample in a glass capillary or NMR tube. Causality: Glass provides a non-reactive container with a weak Raman signal that typically does not interfere with the sample's spectrum.

-

Data Acquisition: Use a common laser excitation wavelength (e.g., 532 nm or 785 nm). Adjust laser power and exposure time to maximize signal without causing sample degradation or fluorescence. Causality: The choice of laser wavelength is a balance between scattering efficiency (higher for shorter wavelengths) and fluorescence avoidance (often lower with longer wavelengths like 785 nm).

-

Caption: Predicted IR and Raman activity for key vibrational modes.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and deduce structural information from the fragmentation patterns of a compound.

Causality of Experimental Choices & Predicted Fragmentation

-

Ionization Method: Electron Impact (EI) is a common choice for volatile organosilicon compounds. It is a "hard" ionization technique that typically induces significant fragmentation, which is useful for structural elucidation.

-

Expected Molecular Ion (M⁺•): The molecular formula is C₂Cl₆Si₂. The calculated monoisotopic mass is 289.767 Da.[6] Due to the natural isotopic abundance of Chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and Silicon (²⁸Si, ²⁹Si, ³⁰Si), the molecular ion will appear as a complex cluster of peaks, with the M, M+2, M+4, etc., pattern being characteristic of a polychlorinated compound.

-

Predicted Fragmentation Pathways: Cleavage is most likely to occur at the weakest bonds or to form the most stable fragments.

-

Loss of Chlorine Radical (•Cl): This is a very common fragmentation for chlorinated compounds, leading to a [M-Cl]⁺ ion at m/z ≈ 255. This fragment will still exhibit a complex isotopic pattern.

-

Cleavage of Si-C Bond: Cleavage of a silicon-carbon bond can lead to the formation of a trichlorosilyl cation ([SiCl₃]⁺) at m/z ≈ 133 or a [Cl₃SiC₂]⁺ fragment. The [SiCl₃]⁺ fragment is often prominent in the mass spectra of trichlorosilyl compounds.

-

Rearrangements: Rearrangement reactions are possible but are often less dominant than simple bond cleavages.

-

Data Presentation: Predicted Mass Fragments

| m/z (Monoisotopic) | Predicted Fragment Ion | Fragmentation Pathway |

| 290 | [C₂Cl₆Si₂]⁺• | Molecular Ion (M⁺•) |

| 255 | [C₂Cl₅Si₂]⁺ | M⁺• - •Cl |

| 133 | [SiCl₃]⁺ | Cleavage of Si-C bond |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction (The "Why"): Use a Gas Chromatography (GC-MS) system for sample introduction. The sample, being a volatile liquid, is well-suited for GC. Causality: GC provides separation from any potential impurities before the sample enters the mass spectrometer, ensuring the resulting spectrum is from the pure compound.

-